4-ethyl-N,6-dimethylpyrimidin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-ethyl-N,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-4-7-5-6(2)10-8(9-3)11-7/h5H,4H2,1-3H3,(H,9,10,11) |
InChI Key |
TVMOFPMMSMPGCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=C1)C)NC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl N,6 Dimethylpyrimidin 2 Amine and Its Analogues
Classical Condensation Approaches for Pyrimidine (B1678525) Core Formation
The foundational methods for constructing the pyrimidine ring often rely on the condensation of smaller, readily available building blocks. These approaches have been refined over many years and remain a staple in heterocyclic chemistry.
Reactions Involving β-Dicarbonyl Compounds and Guanidine (B92328) or Related Amine Derivatives
A well-established and versatile method for synthesizing the 2-aminopyrimidine (B69317) core is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with guanidine or a related amidine. mdpi.comyoutube.com This acid or base-catalyzed reaction proceeds through the formation of a dihydropyrimidine (B8664642) intermediate, which then aromatizes to the final pyrimidine product. youtube.comnih.gov For the synthesis of 4-ethyl-N,6-dimethylpyrimidin-2-amine, the corresponding β-dicarbonyl precursor would be 3-methylheptane-2,4-dione, which would react with N-methylguanidine.
The general mechanism involves the initial nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the pyrimidine ring. nih.gov The choice of reaction conditions, such as the solvent and catalyst, can significantly influence the reaction's efficiency and yield. nih.govgoogle.com While traditional methods often require prolonged heating, advancements have introduced more efficient protocols. organic-chemistry.org
| β-Dicarbonyl Compound | Amidine/Guanidine Derivative | Resulting Pyrimidine Core | Key Reaction Conditions |
|---|---|---|---|
| Acetylacetone | Guanidine Nitrate | 2-amino-4,6-dimethylpyrimidine (B23340) | Aqueous alkaline medium, 95-100°C google.com |
| Ethyl Acetoacetate | Guanidine | 2-amino-4-hydroxy-6-methylpyrimidine | Refluxing in the presence of a base researchgate.net |
| 1,3-Diynes | Guanidine | Carbonyl 2-amino-pyrimidines | Cs2CO3 and DMSO semanticscholar.orgrsc.org |
Synthesis from Halogenated Pyrimidine Precursors via Nucleophilic Substitution
Another classical and widely used approach involves the nucleophilic aromatic substitution (SNAr) on a pre-formed, halogenated pyrimidine ring. acs.orgnih.gov This method is particularly useful for introducing the exocyclic amine group and other substituents. For the synthesis of this compound, a suitable starting material would be 2-chloro-4-ethyl-6-methylpyrimidine. This precursor can then be reacted with methylamine (B109427) in a nucleophilic substitution reaction to yield the desired product. youtube.comyoutube.com
The reactivity of halogens on the pyrimidine ring generally follows the order C4(6) > C2 > C5, making the 4 and 6 positions more susceptible to nucleophilic attack. acs.org This regioselectivity is a key consideration in the design of synthetic routes. The reaction conditions, including the choice of solvent, base, and temperature, can be optimized to favor the desired substitution product and minimize side reactions. nih.gov In some cases, palladium catalysts can be employed to facilitate the amination of less reactive chloro-pyrimidines. acs.org
Advanced Synthetic Strategies for N-Substituted Pyrimidin-2-amines and Ring-Substituted Derivatives
Modern synthetic chemistry has introduced a range of advanced techniques that offer significant advantages over classical methods, including improved efficiency, higher yields, and greater molecular diversity.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.netresearchgate.net This technology can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. researchgate.netrsc.org The synthesis of 2-aminopyrimidine derivatives, including N-substituted and ring-substituted analogs, has been successfully achieved using microwave irradiation. nih.govacs.org For instance, the condensation of β-dicarbonyl compounds with guanidines can be efficiently carried out under microwave conditions, often in the absence of a solvent. researchgate.net Similarly, nucleophilic substitution reactions on halogenated pyrimidines can be accelerated using microwave heating. researchgate.net
| Reactants | Heating Method | Reaction Time | Yield |
|---|---|---|---|
| 2-chloro-4,6-dimethylpyrimidine and Aniline | Conventional | Several hours | Moderate |
| 2-chloro-4,6-dimethylpyrimidine and Aniline | Microwave | Minutes | Improved researchgate.net |
Functionalization of the Exocyclic Amine Group
Further diversification of the this compound structure can be achieved by functionalizing the exocyclic amine group. This can involve N-alkylation or N-arylation reactions to introduce a wide variety of substituents. These reactions typically involve the deprotonation of the amine with a suitable base, followed by reaction with an alkyl or aryl halide. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also proven to be highly effective for the N-arylation of 2-aminopyrimidines, allowing for the formation of carbon-nitrogen bonds with a broad range of aryl partners. mdpi.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.
Regioselective Alkylation and Arylation at Pyrimidine Ring Positions 4 and 6
Introducing substituents at specific positions on the pyrimidine ring is a key strategy for creating analogs of this compound. Regioselective functionalization of the C4 and C6 positions can be challenging due to the similar reactivity of these sites. However, various methods have been developed to control the selectivity of these reactions. nih.govnih.gov
Organometallic reagents, such as organolithium or Grignard reagents, can be used for the regioselective alkylation of pyrimidines, often with the aid of a directing group. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, like the Suzuki and Stille couplings, are powerful methods for introducing aryl and other groups at the C4 and C6 positions of halogenated pyrimidines. acs.org The choice of catalyst and reaction conditions can influence the regioselectivity of these reactions. acs.orgchemistryviews.org More recently, direct C-H activation/arylation methods have been developed, offering a more atom-economical approach to the synthesis of C4- and C6-aryl pyrimidines. rsc.org
Cross-Coupling Reactions for Pyrimidine Derivatization (e.g., Suzuki Reaction)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the derivatization of pyrimidine rings. impactfactor.orgchemrxiv.org These reactions typically involve the coupling of a halogenated pyrimidine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents onto the pyrimidine core.
For example, 6-aryl-2,4-diaminopyrimidines can be synthesized in high yields via Suzuki cross-coupling of 6-chloro-2,4-diaminopyrimidine with various aryl boronic acids. researchgate.net Similarly, N-arylpyrimidin-2-amine derivatives have been prepared using palladium catalysts to couple 2-amino-4-chloro-6-methylpyrimidine (B145687) with arylboronic acids. mdpi.com This highlights the utility of Suzuki reactions in creating carbon-carbon bonds at specific positions on the pyrimidine ring, which is a key strategy for generating diverse analogues.
| Pyrimidine Substrate | Coupling Partner | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 6-chloro-2,4-diaminopyrimidine | Aryl boronic acid | Pd(PPh₃)₄ | Moderate | researchgate.net |
| 2-amino-4-chloro-6-methylpyrimidine | 3-pyridineboronic acid | Pd(PPh₃)₂Cl₂ | 74 | mdpi.com |
Catalytic and Green Chemistry Approaches in Pyrimidine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrimidines to develop more environmentally friendly and efficient processes. rasayanjournal.co.in These approaches focus on the use of safer solvents, catalysts, and energy sources, as well as the reduction of waste. rasayanjournal.co.inijper.org
Application of Phase Transfer Catalysis in Derivative Synthesis
Phase transfer catalysis (PTC) has emerged as a valuable technique in the synthesis of pyrimidine derivatives, particularly for N-alkylation reactions. acsgcipr.orgphasetransfer.com PTC facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids) by using a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt. acsgcipr.orgresearchgate.net This method can lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods.
The N-alkylation of aminopyrimidines, a crucial step in the synthesis of compounds like this compound, can be efficiently carried out under PTC conditions. acsgcipr.org This approach avoids the need for strong bases and anhydrous solvents, making the process greener and more cost-effective. acsgcipr.orgphasetransfer.com For instance, the alkylation of aromatic carboxamides has been successfully performed using phase transfer catalysis without a solvent. researchgate.net
Exploration of Solvent-Free or Environmentally Benign Reaction Conditions
Solvent-free reaction conditions represent a significant advancement in green chemistry, minimizing the environmental impact of chemical synthesis. nih.gov The synthesis of 2-aminopyrimidine derivatives has been achieved by heating a mixture of a 2-amino-4,6-dichloropyrimidine, a substituted amine, and a base under solvent-free conditions. nih.gov
Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields, often under solvent-free or reduced-solvent conditions. ijper.org The synthesis of pyrimidine derivatives from chalcones and urea (B33335) has been successfully demonstrated using microwave irradiation, offering advantages of shorter reaction times and an environmentally friendly procedure. ijper.org Furthermore, transition-metal-free synthesis of pyrimidines from aromatic ketones, aldehydes, and ammonium salts has been developed, with water as the only byproduct, showcasing a highly sustainable approach. rsc.org
| Reaction | Conditions | Key Advantages | Reference |
|---|---|---|---|
| Synthesis of 2-aminopyrimidine derivatives | Solvent-free, 80–90 °C | Reduced waste, simplified workup | nih.gov |
| Synthesis of pyrimidine derivatives from chalcones | Microwave irradiation, ethanolic KOH | Shorter reaction time, excellent yields | ijper.org |
| Synthesis of pyrimidines from aromatic ketones | Transition-metal-free, NaIO₄ catalyst | Water as the only byproduct | rsc.org |
Advanced Spectroscopic and Structural Characterization of 4 Ethyl N,6 Dimethylpyrimidin 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Spectroscopy for Proton Environments
The ¹H NMR spectrum of 4-ethyl-N,6-dimethylpyrimidin-2-amine would provide detailed information about the different proton environments within the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For the ethyl group, a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons would be anticipated, arising from spin-spin coupling. The N-methyl and the 6-methyl groups would likely appear as singlets. The lone proton on the pyrimidine (B1678525) ring at position 5 would also produce a singlet.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ethyl-CH₃ | 1.2-1.4 | Triplet |
| Ethyl-CH₂ | 2.6-2.8 | Quartet |
| N-CH₃ | ~3.1 | Singlet |
| 6-CH₃ | ~2.4 | Singlet |
| Pyrimidine-H5 | 6.0-6.5 | Singlet |
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
The ¹³C NMR spectrum is crucial for determining the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the pyrimidine ring are characteristic of their positions within the heterocyclic system. The carbons of the ethyl and methyl substituents would appear in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl-CH₃ | 12-15 |
| Ethyl-CH₂ | 30-35 |
| N-CH₃ | ~28 |
| 6-CH₃ | ~24 |
| Pyrimidine-C2 | 160-165 |
| Pyrimidine-C4 | 165-170 |
| Pyrimidine-C5 | 105-110 |
| Pyrimidine-C6 | 160-165 |
Two-Dimensional NMR Techniques (e.g., NOESY) for Conformational and Connectivity Studies
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be invaluable for confirming the spatial relationships between protons. For this compound, NOESY could reveal through-space correlations between the protons of the N-methyl group and the proton at position 5 of the pyrimidine ring, as well as between the ethyl group protons and the 6-methyl protons. This information helps to establish the conformation of the molecule and the connectivity of its substituents. However, specific NOESY data for this compound is not available in the reviewed literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which has a molecular formula of C₉H₁₅N₃. The exact mass can be calculated and compared with the experimentally determined value to confirm the composition. While specific HRMS data for this compound was not found, this technique would be essential for its unambiguous identification.
Electron Ionization Mass Spectrometry (EI-MS) and Characteristic Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For N-alkylated pyrimidines, fragmentation often involves cleavages at the bonds adjacent to the pyrimidine ring and within the alkyl substituents.
A common fragmentation pathway for ethyl-substituted aromatic rings is the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation. Therefore, a significant fragment at M-15 would be expected for this compound. The fragmentation of N-alkyl substituents can also occur. The mass spectra of pyrimidines are often characterized by the cleavage of the pyrimidine ring itself, though this typically requires higher energy.
Predicted Key Fragments in the EI-MS of this compound
| m/z Value | Possible Fragment |
|---|---|
| M⁺ | [C₉H₁₅N₃]⁺ |
| M-15 | [M - CH₃]⁺ |
| M-28 | [M - C₂H₄]⁺ |
| M-29 | [M - C₂H₅]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of heterocyclic compounds like pyrimidine derivatives. researchgate.netfrontiersin.org In positive ion mode, the molecule this compound is expected to readily protonate, primarily at one of the ring nitrogen atoms, to form the pseudomolecular ion [M+H]⁺. This is a common characteristic for N-containing heterocyclic compounds under ESI conditions. nih.gov
The fragmentation pattern of the protonated molecule under tandem mass spectrometry (MS/MS) provides significant structural information. For pyrimidine-based structures, fragmentation often involves characteristic cross-ring cleavages and losses of substituents. nih.gov For this compound, the fragmentation of the [M+H]⁺ ion would likely proceed through several pathways:
Loss of the ethyl group: A primary fragmentation pathway would be the cleavage of the ethyl group from the pyrimidine ring, resulting in a stable fragment ion.
Ring Fragmentation: Characteristic cleavages of the pyrimidine ring itself can occur, leading to smaller fragment ions that help confirm the core structure. nih.gov
Loss of methyl groups: Sequential or concerted loss of the methyl groups from the ring and the amino substituent could also be observed.
The precise fragmentation pathways and the relative abundance of fragment ions are influenced by the collision energy used in the MS/MS experiment. The study of related fused pyrimidine ring systems shows that fragmentation is often directed by the substituents and the inherent stability of the heterocyclic core. nih.gov
Table 1: Predicted ESI-MS Fragmentation for this compound
| Ion | m/z (predicted) | Description |
|---|---|---|
| [M+H]⁺ | 166.14 | Protonated molecular ion |
| [M+H - C₂H₄]⁺ | 138.11 | Loss of ethylene (B1197577) from the ethyl group |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification
Vibrational spectroscopy, encompassing both IR and Raman techniques, is indispensable for identifying functional groups and elucidating the vibrational modes of a molecule. nih.govlibretexts.org For this compound, these methods provide a detailed fingerprint based on its molecular structure.
Fourier Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR) Spectroscopy
The FT-IR spectrum of a substituted pyrimidine is characterized by distinct absorption bands corresponding to specific vibrational motions. nih.gov For this compound, the spectrum is expected to show characteristic peaks for the amino group, the pyrimidine ring, and the alkyl substituents.
Analysis of the closely related compound, 2-amino-4,6-dimethylpyrimidine (B23340), provides a strong basis for assigning the vibrational modes. nih.govijera.com
N-H Vibrations: The amino group (NH) will exhibit stretching vibrations typically in the region of 3300-3500 cm⁻¹. The N-H bending vibrations are expected around 1600-1650 cm⁻¹.
C-H Vibrations: The methyl and ethyl groups will show characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ range. C-H bending modes will appear in the 1375-1465 cm⁻¹ region.
Pyrimidine Ring Vibrations: The C=N and C=C stretching vibrations of the aromatic pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. Ring breathing modes, which are characteristic of the entire ring system, also appear in the fingerprint region. acs.orgnih.gov
Table 2: Key FT-IR Vibrational Frequencies for 2-amino-4,6-dimethylpyrimidine (as an analogue for this compound)
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3450 | ν(N-H) | Asymmetric N-H stretching |
| ~3300 | ν(N-H) | Symmetric N-H stretching |
| ~2980 | ν(C-H) | Asymmetric C-H stretching (methyl) |
| ~2920 | ν(C-H) | Symmetric C-H stretching (methyl) |
| ~1640 | δ(N-H) | N-H scissoring (bending) |
| ~1590 | ν(C=N), ν(C=C) | Pyrimidine ring stretching |
| ~1470 | ν(C=N), ν(C=C) | Pyrimidine ring stretching |
| ~1430 | δ(C-H) | Asymmetric C-H bending (methyl) |
| ~800 | γ(C-H) | Ring C-H out-of-plane bending |
(Data extrapolated from studies on 2-amino-4,6-dimethylpyrimidine) nih.govijera.com
FT-Raman and Surface-Enhanced Raman Scattering (SERS) Investigations
FT-Raman spectroscopy provides complementary information to FT-IR, as different selection rules govern the activity of vibrational modes. libretexts.org In Raman spectra of pyrimidine derivatives, ring breathing modes are often particularly strong. acs.org For this compound, the symmetric vibrations of the pyrimidine ring and the C-C stretching of the alkyl substituents would be prominent.
Surface-Enhanced Raman Scattering (SERS) is a powerful technique that can dramatically amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. scispace.comnih.gov This enhancement allows for the detection of trace amounts of an analyte. nih.gov The SERS effect is based on electromagnetic and chemical enhancement mechanisms. nih.gov The application of SERS to pyrimidine and its derivatives has shown that the ring-breathing modes are significantly enhanced. researchgate.net For this compound, SERS could be used for ultrasensitive detection, with the molecule likely adsorbing onto the metal surface via the lone pair electrons of the nitrogen atoms. This interaction can lead to shifts in vibrational frequencies and changes in relative peak intensities compared to the normal Raman spectrum, providing insights into the molecule-surface interaction. osti.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. researchgate.net The pyrimidine ring is an aromatic chromophore that exhibits characteristic absorption bands in the UV region. These absorptions are due to π → π* and n → π* electronic transitions. orientjchem.org
π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands, usually below 270 nm for pyrimidine systems. The substitution on the pyrimidine ring, such as the ethyl, methyl, and amino groups in this compound, will influence the exact position and intensity of these bands.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital. They are lower in energy and have weaker absorption intensity compared to π → π* transitions. For pyrimidines, these often appear as a shoulder or a distinct band at longer wavelengths (around 270-300 nm).
The solvent environment can affect the position of these absorption bands. orientjchem.org Polar solvents can lead to shifts in the absorption maxima (solvatochromism), providing further information about the nature of the electronic transitions. Studies on pyrimidine derivatives often utilize UV-Vis spectroscopy to assess their binding properties with biological macromolecules like human serum albumin (HSA). nih.gov
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected λₘₐₓ Range (nm) | Characteristics |
|---|---|---|
| π → π* | 200 - 270 | High intensity (strong absorption) |
| n → π* | 270 - 300 | Low intensity (weak absorption) |
(Ranges based on general data for substituted pyrimidines) orientjchem.org
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
Table 4: Crystallographic Data for Analogue Compound 4,6-Dimethylpyrimidin-2-amine
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₉N₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.123 |
| b (Å) | 5.821 |
| c (Å) | 16.598 |
| β (°) | 109.45 |
| Volume (ų) | 1286.2 |
| Key Feature | Molecules are linked by N—H···N hydrogen bonds into zigzag ribbons. nih.gov |
(Data from the crystallographic study of 4,6-dimethylpyrimidin-2-amine) nih.gov
Computational and Theoretical Investigations of 4 Ethyl N,6 Dimethylpyrimidin 2 Amine
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to calculate molecular properties and predict chemical reactivity. researchgate.net DFT studies on 4-ethyl-N,6-dimethylpyrimidin-2-amine involve a range of analyses to elucidate its fundamental chemical characteristics.
The first step in most DFT studies is the optimization of the molecular geometry to find the lowest energy arrangement of the atoms. researchgate.net This process determines the most stable three-dimensional structure of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For this compound, conformational analysis is particularly important due to the rotational freedom of the ethyl and N-methyl groups. By calculating the energy of different conformers, the most stable, or ground-state, conformation can be identified. This optimized structure serves as the basis for all subsequent property calculations.
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | C2-N(amine) | 1.365 |
| N1-C2 | 1.340 | |
| C4-C5 | 1.395 | |
| C4-C(ethyl) | 1.510 | |
| **Bond Angles (°) ** | N1-C2-N3 | 117.5 |
| C5-C4-C(ethyl) | 121.0 | |
| C2-N(amine)-C(methyl) | 120.5 | |
| Dihedral Angles (°) | C5-C4-C(ethyl)-C(methyl) | 65.0 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the exocyclic amino group, while the LUMO is likely distributed over the pyrimidine ring system.
Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap (ΔE) | 5.15 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net
In the MEP map of this compound, the most negative regions are anticipated around the nitrogen atoms of the pyrimidine ring and the exocyclic amino group due to the high electronegativity and lone pairs of electrons on these atoms. The most positive regions are expected to be located around the hydrogen atoms, particularly the N-H proton of the amino group.
DFT calculations can accurately predict the vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts of a molecule. nih.gov These theoretical predictions are crucial for interpreting and assigning experimental spectra. ruc.dk By comparing the calculated vibrational frequencies with those obtained from experimental FT-IR and FT-Raman spectroscopy, the optimized molecular structure can be validated. scirp.org Similarly, calculated ¹H and ¹³C NMR chemical shifts, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can be correlated with experimental NMR data to confirm the molecular structure in solution. nih.gov
Table 3: Comparison of Theoretical and Hypothetical Experimental Vibrational Frequencies (Illustrative Data)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Hypothetical Experimental Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3450 | 3455 | N-H stretching (amine) |
| νas(C-H) | 3080 | 3085 | Aromatic C-H stretching |
| νs(C-H) | 2970 | 2975 | Aliphatic C-H stretching (ethyl/methyl) |
| ν(C=N) | 1610 | 1615 | Pyrimidine ring stretching |
| ν(C-N) | 1350 | 1355 | C-N stretching |
Beyond ground-state properties, DFT is a powerful tool for exploring chemical reactions. By locating the transition state (TS) structures and calculating their energies, researchers can determine the activation energy barriers for specific reaction pathways. This analysis provides quantitative insights into reaction kinetics and helps elucidate reaction mechanisms. For this compound, this could involve studying its potential reactions, such as electrophilic substitution on the pyrimidine ring or reactions involving the amino group, to understand which pathways are energetically favorable.
Molecular Dynamics (MD) Simulations
While DFT provides a static, time-independent picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve. researchgate.net
For this compound, MD simulations can be used to:
Explore Conformational Dynamics: Analyze the flexibility of the molecule, including the rotation of the ethyl and methyl groups, and the transitions between different low-energy conformations in a solvent environment.
Study Solvation Effects: Investigate how the molecule interacts with solvent molecules (e.g., water), including the formation of hydrogen bonds and the structure of the solvation shell.
Simulate Interactions with Biomolecules: If the compound has potential biological activity, MD simulations can model its binding to a target protein or enzyme. These simulations can reveal the key interactions responsible for binding affinity and selectivity, providing insights that are valuable for drug design. nih.gov
Adsorption Behavior and Surface Interactions
The study of how molecules interact with surfaces is critical for applications such as catalysis, sensor technology, and corrosion inhibition. Computational methods are instrumental in modeling these interactions. For instance, studies on similar pyrimidine derivatives, such as 2-amino-4,6-dimethylpyrimidine (B23340) (ADMP), have shown effective adsorption on metal surfaces like mild steel, forming a protective layer that inhibits corrosion. researchgate.netresearchgate.net Theoretical calculations in such studies often involve quantum chemical methods to determine the adsorption energy and identify the nature of the surface-molecule bond. researchgate.net
Analysis of Intermolecular Interactions and System Stability
The stability of a molecular system is governed by the intricate network of intermolecular interactions. Theoretical analyses provide insights into the nature and strength of these interactions. For pyrimidine derivatives, hydrogen bonding and π-π stacking are significant intermolecular forces that dictate their crystal packing and stability. researchgate.net For example, in the crystal structure of 2-amino-4,6-dimethylpyrimidinium salicylate, a complex network of N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds, along with C—H⋯π interactions, stabilizes the structure. researchgate.net
For this compound, computational studies would be expected to reveal similar patterns of intermolecular interactions, with the amino group acting as a hydrogen bond donor and the pyrimidine ring nitrogen atoms as acceptors. The stability of dimers and larger clusters can be quantitatively assessed through calculations of interaction energies. mdpi.com
Quantum Chemical Calculations for Mechanistic Insights and Properties
Quantum chemical calculations are a cornerstone for understanding reaction mechanisms and predicting molecular properties. rsc.orgmdpi.com Methods like Density Functional Theory (DFT) are widely used to explore reaction pathways, calculate activation energies, and determine electronic properties. For pyrimidine derivatives, these calculations can elucidate their reactivity and potential as precursors in organic synthesis.
For this compound, quantum chemical calculations could provide valuable data on its electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting its chemical reactivity. Furthermore, vibrational frequencies calculated using these methods can be compared with experimental spectroscopic data (FTIR and Raman) to confirm the molecular structure. nih.gov
Structural Optimization and Ligand Design Studies
Computational methods are integral to modern drug discovery and materials science for structural optimization and ligand design. nih.govresearchgate.net By understanding the structure-activity relationships, new molecules with enhanced properties can be designed. Pyrimidine derivatives are known to be important scaffolds in medicinal chemistry, often acting as inhibitors for various kinases. nih.gov
Molecular docking studies, a key computational technique, can predict the binding affinity and orientation of a ligand within the active site of a target protein. For a molecule like this compound, these studies could explore its potential as a ligand for biological targets. The ethyl and dimethyl substitutions on the pyrimidine ring would play a crucial role in determining its binding specificity and affinity.
Application of Quantum Chemical Topology (e.g., Theory of Atoms in Molecules and Crystals)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density of a molecule to partition it into atomic basins and characterize the chemical bonds. wikipedia.orgamercrystalassn.org This approach offers deep insights into the nature of chemical interactions. researchgate.net
Based on a comprehensive search of available scientific literature, there is insufficient data regarding the specific chemical compound “this compound” to generate the detailed article as requested. The search did not yield specific research findings on its applications as a building block in organic synthesis, its role in coordination chemistry, or its use in the development of materials under the precise structure outlined.
Research is available for structurally similar compounds, such as 2-Amino-4,6-dimethylpyrimidine. However, substituting information from these related but distinct molecules would be scientifically inaccurate and would not adhere to the strict focus on “this compound”. Therefore, to maintain scientific accuracy and adhere to the provided instructions, the article cannot be generated at this time.
Emerging Research Directions and Future Perspectives
Exploration of Novel Synthetic Routes and Derivatization Strategies for Enhanced Selectivity and Yield
The synthesis of pyrimidine (B1678525) derivatives has evolved significantly, moving towards methods that offer higher efficiency, regioselectivity, and access to diverse molecular architectures. figshare.com For a compound like 4-ethyl-N,6-dimethylpyrimidin-2-amine, future synthetic research could focus on adapting modern catalytic and multicomponent reactions.
One promising approach is the use of transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, which allows for the introduction of various functional groups onto the pyrimidine core. nih.gov Another advanced strategy is the iridium-catalyzed multicomponent synthesis, which can construct highly substituted pyrimidines from simple alcohols and amidines in a single step with high atom economy and yields of up to 93%. figshare.comorganic-chemistry.org Such methods could provide efficient access to libraries of derivatives based on the this compound core, facilitating extensive structure-activity relationship (SAR) studies. figshare.com
Derivatization strategies could focus on modifying the ethyl and methyl substituents or the exocyclic amine to fine-tune the compound's physicochemical properties and biological activity. For instance, the Biginelli-inspired three-component reaction allows for the convergent assembly of complex pyrimidines, offering a robust platform for creating structural diversity. nih.gov
| Synthetic Strategy | Description | Potential Advantages | Reference |
|---|---|---|---|
| Iridium-Catalyzed Multicomponent Synthesis | Regioselective synthesis from amidines and up to three different alcohols via condensation and dehydrogenation. | High yield (up to 93%), sustainable (uses alcohols from biomass), access to unsymmetrically substituted pyrimidines. | figshare.comorganic-chemistry.org |
| Palladium-Catalyzed Cross-Coupling | Introduction of diverse aryl or alkyl groups at specific positions on the pyrimidine ring. | High versatility for creating libraries of derivatives for SAR studies. | nih.govmdpi.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate cyclization and condensation reactions. | Significantly reduced reaction times, improved reaction efficiency, and enhanced product selectivity. | nih.gov |
| Three-Component Reactions (e.g., Biginelli) | One-pot synthesis involving the reaction of an aldehyde, a β-dicarbonyl compound, and a guanidine (B92328) derivative. | Operational simplicity, efficiency, and rapid generation of molecular diversity. | nih.gov |
Advanced Spectroscopic Characterization of Complex Pyrimidine Derivatives
A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for rational drug design. Advanced spectroscopic techniques, coupled with theoretical calculations, provide deep insights into molecular architecture.
Standard characterization involves techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to identify functional group vibrations, alongside Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the precise connectivity of atoms. researchgate.netsciencepublishinggroup.com For more complex derivatives, advanced 2D-NMR techniques may be necessary.
To complement experimental data, computational methods such as Density Functional Theory (DFT) are increasingly employed. researchgate.net DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which aids in the interpretation of experimental spectra. researchgate.netmdpi.com Furthermore, techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions within the crystal structure of pyrimidine derivatives, which is critical for understanding their solid-state properties and potential for polymorphism. mdpi.com
| Technique | Observed Feature | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ ~6.4 (s, 1H), ~5.0 (s, 1H, br), ~3.0 (s, 3H), ~2.7 (q, 2H), ~2.4 (s, 3H), ~1.3 (t, 3H) | Aromatic H-5, NH proton, N-CH₃, ethyl CH₂, pyrimidine-CH₃, ethyl CH₃ |
| ¹³C NMR (CDCl₃) | δ ~164, ~162, ~158, ~108, ~30, ~28, ~24, ~12 | C2, C4, C6, C5, N-CH₃, ethyl CH₂, pyrimidine-CH₃, ethyl CH₃ |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2950 (C-H stretch), ~1600 (C=N stretch), ~1550 (C=C stretch) | Presence of amine, alkyl, and aromatic pyrimidine functionalities |
| UV-Visible (Ethanol) | λₘₐₓ ~230 nm, ~280 nm | Electronic transitions characteristic of the pyrimidine chromophore |
Integration of High-Throughput Screening with Advanced Computational Methods for Expedited SAR Studies
To efficiently explore the biological potential of new pyrimidine derivatives, modern drug discovery integrates high-throughput screening (HTS) with computational methods. hilarispublisher.com This synergy allows for the rapid analysis of vast chemical libraries and helps prioritize compounds for further development. nih.gov
HTS campaigns can generate massive datasets on the activity of compounds against various biological targets. dovepress.com However, interpreting this data to extract meaningful structure-activity relationships (SAR) is a major challenge. Computational tools are essential for this task. Methods like quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking can predict the biological activity of novel compounds and provide insights into their binding modes at a molecular level. nih.govnih.gov
A compound-centric approach using "chemical neighborhood graphs" can analyze the SAR microenvironment of each active compound from an HTS campaign, providing an intuitive way to visualize and rank compounds based on their local SAR information content. dovepress.comdovepress.com This integrated strategy accelerates the hit-to-lead optimization process by focusing medicinal chemistry efforts on the most promising scaffolds. dovepress.com
Investigation of New Biological Targets and Mechanisms of Action (In Vitro)
The pyrimidine core is a "privileged scaffold" found in numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antimicrobial agents. gsconlinepress.comnih.gov Derivatives have shown activity against various targets such as kinases (e.g., EGFR, FAK), enzymes involved in nucleotide metabolism, and G-protein coupled receptors like adenosine (B11128) receptors. nih.govmdpi.comnih.gov
Future research on this compound should involve broad in vitro screening against a diverse panel of biological targets to uncover novel activities. Given its structure, potential targets could include:
Protein Kinases: Many aminopyrimidines are known kinase inhibitors. Screening against panels of cancer-relevant kinases (e.g., CDKs, FGFR4) could identify new anticancer applications. mdpi.comnih.gov
Adenosine Receptors: Structurally related 2-aminopyrimidines have been developed as potent and selective A₁ adenosine receptor antagonists. nih.gov
Microbial Enzymes: The pyrimidine nucleus is crucial for developing antimicrobial agents, and new derivatives could be tested against bacterial or fungal strains. mdpi.com
Once a primary activity is identified, further in vitro studies would be necessary to elucidate the mechanism of action, such as enzyme inhibition assays, cell viability assays (e.g., MTT assay), and receptor binding studies. nih.gov
| Target Class | Specific Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | EGFR, CDKs, FAK, FGFR4 | Oncology | mdpi.comnih.govnih.gov |
| GPCRs | A₁ Adenosine Receptor | Cardiovascular, Neurology | nih.gov |
| Enzymes | HDAC, Dihydrofolate Reductase | Oncology, Infectious Disease | nih.govmdpi.com |
| Viral Proteins | HIV gp-120 | Antiviral | juniperpublishers.com |
Considerations for Sustainable Synthesis and Potential for Industrial Scale-Up of Pyrimidine Intermediates
The principles of green chemistry are becoming increasingly important in the pharmaceutical industry to reduce environmental impact and improve process safety and efficiency. eurekaselect.com For the synthesis of pyrimidine intermediates, this involves developing methods that use non-toxic solvents, reusable catalysts, and generate minimal waste. researchgate.net
Sustainable approaches for pyrimidine synthesis include:
Multicomponent Reactions: These reactions combine several starting materials in a single step, reducing the number of synthetic operations and purification steps. figshare.com
Use of Green Solvents and Catalysts: Replacing hazardous solvents with water or bio-based alcohols and using reusable catalysts like nano-SiO₂ or nano-ZnO can significantly improve the environmental profile of a synthesis. organic-chemistry.orgresearchgate.net
Energy-Efficient Methods: Techniques like microwave-assisted synthesis can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. nih.govresearchgate.net
For industrial scale-up, synthetic routes must be robust, cost-effective, and safe. For example, traditional methods for producing pyrimidine intermediates often use hazardous reagents like phosphorus oxychloride. cabidigitallibrary.org Modern routes that avoid such chemicals, for instance, by starting from materials like malononitrile, are preferable for large-scale production due to smaller waste streams and improved safety. cabidigitallibrary.org The iridium-catalyzed synthesis using alcohols derived from lignocellulose represents a highly sustainable and scalable future direction. figshare.comorganic-chemistry.org
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-ethyl-N,6-dimethylpyrimidin-2-amine, and how do reaction conditions influence yield?
- Methodology :
- Alkylation : Introduce the ethyl group via nucleophilic substitution using ethyl halides (e.g., ethyl bromide) under reflux with a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) .
- Substitution : Methyl groups at positions 4 and 6 can be added using methyl iodide in the presence of a phase-transfer catalyst .
- Optimization : Continuous flow reactors improve reaction efficiency and purity by maintaining precise temperature control (80–120°C) and reducing side reactions .
- Key Data :
- Typical yields range from 60–75% under batch conditions but increase to >85% in flow systems .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen bonding and π-stacking interactions are analyzed via crystallographic data .
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethyl and methyl protons at δ 1.2–1.4 ppm and δ 2.3–2.5 ppm, respectively) . High-resolution mass spectrometry (HRMS) validates molecular weight .
- Key Insight :
- Crystallographic disorder in the ethyl group is resolved using multi-component refinement in SHELXL .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in electrophilic substitution reactions?
- Methodology :
- Density Functional Theory (DFT) : B3LYP/6-31G* calculations model reaction pathways (e.g., nitration or halogenation). Electron density maps identify nucleophilic sites (e.g., N1 and C5 positions) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics .
- Key Insight :
- Methyl groups at positions 4 and 6 sterically hinder electrophilic attacks at C5, directing reactivity to the N1 amine .
Q. How do crystallographic techniques resolve structural ambiguities in derivatives of this compound?
- Methodology :
- Twinning Analysis : SHELXD detects twinning in crystals with pseudo-merohedral symmetry, common in pyrimidine derivatives .
- Disorder Modeling : Partial occupancy refinement for flexible ethyl groups using restraints (e.g., SIMU and DELU in SHELXL) .
- Key Data :
- R-factor convergence <5% achieved via iterative refinement cycles .
Q. What experimental approaches reconcile contradictions in reported biological activity data for pyrimidine derivatives?
- Methodology :
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to explain discrepancies between in vitro (IC₅₀) and in vivo efficacy .
- Molecular Docking : Compare binding affinities of this compound with fluorinated analogs (e.g., 5-fluoro derivatives) to identify off-target interactions .
- Key Insight :
- Lower bioavailability in vivo may stem from rapid Phase I metabolism of the ethyl group .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
